molecular formula C3H8N2 B1199896 Acetone hydrazone CAS No. 5281-20-9

Acetone hydrazone

Cat. No.: B1199896
CAS No.: 5281-20-9
M. Wt: 72.11 g/mol
InChI Key: JIQXKYSNGXUDJU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acetone hydrazone, also known as propan-2-ylidenehydrazine, is a product of the condensation of acetone and hydrazine . The primary targets of this compound are aldehydes and ketones . These compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The mode of action of this compound involves a nucleophilic addition reaction. The nitrogen in the hydrazone acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde or ketone . This reaction forms an intermediate hydrazone .

Biochemical Pathways

The biochemical pathway of this compound involves the Wolff-Kishner reduction . This process removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Pharmacokinetics

The pharmacokinetics of this compound, a metabolite of hydralazine, was investigated after intravenous administration to rats . Plasma concentrations of this compound, hydralazine, and hydralazine pyruvic acid hydrazone were simultaneously determined by a specific HPLC method . A five-compartment pharmacokinetic model was presented to elucidate the disposition of this compound and two products, hydralazine and hydralazine pyruvic acid hydrazone .

Result of Action

The result of the action of this compound is the conversion of aldehydes and ketones to alkanes . This is achieved through the formation of an intermediate hydrazone, which then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is susceptible to disproportionation to revert to acetone azine and hydrazine, especially in the presence of water . Additionally, the hydrazone-based bond is stable at neutral pH (in the blood), but is rapidly destroyed in the acidic environment of lysosomes of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetone hydrazone can be synthesized through the reaction of acetone with hydrazine. The reaction typically involves mixing acetone and hydrazine in a suitable solvent under controlled conditions. The reaction proceeds via nucleophilic addition of hydrazine to the carbonyl group of acetone, followed by the elimination of water to form the hydrazone .

Industrial Production Methods: On an industrial scale, this compound can be produced by reacting acetone azine with hydrazine. This method is more convenient and efficient compared to the direct reaction of acetone and hydrazine. The reaction conditions involve the use of anhydrous hydrazine and acetone azine in a suitable solvent, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Acetone hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and reactivity. It serves as an intermediate in the synthesis of 2-diazopropane, which is not commonly observed with other hydrazones. Additionally, its role as a metabolic product of hydralazine and its potential antihypertensive effects further distinguish it from other similar compounds .

Properties

IUPAC Name

propan-2-ylidenehydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c1-3(2)5-4/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQXKYSNGXUDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967276
Record name (Propan-2-ylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5281-20-9
Record name 2-Propanone, hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5281-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetone hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005281209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Propan-2-ylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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